5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt (9CI)
CAS No.:
Cat. No.: VC16571877
Molecular Formula: C10H14N6Na3O13P3
Molecular Weight: 588.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N6Na3O13P3 |
|---|---|
| Molecular Weight | 588.14 g/mol |
| IUPAC Name | trisodium;[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate |
| Standard InChI | InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-6,9,17-18H,1H2,(H,25,26)(H2,11,14,19)(H4,15,20,21,22,23,24);;;/q;3*+1/p-3 |
| Standard InChI Key | IAURIZQGLIFOTP-UHFFFAOYSA-K |
| Canonical SMILES | C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O.[Na+].[Na+].[Na+] |
Introduction
Chemical Identification and Structural Properties
Molecular Composition and Structural Features
5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt (9CI) is defined by the molecular formula C10H14N6Na3O13P3 and a molecular weight of 588.14 g/mol. Its IUPAC name, trisodium;[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate, reflects its complex architecture. The compound consists of three key components:
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A guanine base providing nucleotide specificity.
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A ribose sugar moiety facilitating phosphorylation.
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A modified triphosphate group where the β-γ phosphate oxygen is replaced by an imidodiphosphoric acid linkage.
The trisodium salt form enhances aqueous solubility, critical for in vitro assays. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm the integrity of the anhydride bond and sodium coordination.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 148892-91-5 |
| Molecular Formula | C10H14N6Na3O13P3 |
| Molecular Weight | 588.14 g/mol |
| Solubility | Highly soluble in aqueous buffers |
| Stability | Stable at -20°C, pH 7–8 |
Synthesis and Characterization
Synthetic Methodology
The synthesis involves reacting guanylic acid with imidodiphosphoric acid under controlled aqueous conditions. Key steps include:
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Activation of Guanylic Acid: The 5'-phosphate group of guanylic acid is activated using carbodiimides to facilitate nucleophilic attack.
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Anhydride Formation: Imidodiphosphoric acid reacts with the activated guanylic acid, forming a monoanhydride linkage at the β-γ phosphate position.
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Salt Precipitation: Trisodium salt is precipitated via pH adjustment and ion exchange chromatography.
Reaction conditions (e.g., 60°C, 12-hour reflux) are optimized to maximize yield (>70%) and purity (>95% by HPLC).
Analytical Validation
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Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >95% purity.
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Structural Confirmation: -NMR reveals distinct peaks for the imidodiphosphate group (δ = -10.2 ppm) and anhydride linkage (δ = -5.8 ppm).
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Mass Spectrometry: Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 588.14.
Biochemical Role and Mechanism of Action
GTP Mimicry and G-Protein Activation
As a non-hydrolyzable GTP analog, this compound binds irreversibly to G-proteins in the presence of Mg, stabilizing their active conformation . Unlike native GTP, which is rapidly hydrolyzed by GTPase-activating proteins (GAPs), the imidodiphosphate linkage resists cleavage, prolonging downstream signaling.
Adenylate Cyclase Activation
The compound potently stimulates adenylate cyclase, elevating intracellular cyclic adenosine monophosphate (cAMP) levels by >200% in HeLa cells. cAMP-dependent processes such as glycogenolysis and lipolysis are thus sustained, making it invaluable for studying metabolic regulation.
Microtubule Dynamics Modulation
In vitro studies demonstrate that 10 µM of the compound enhances microtubule polymerization rates by 35%, mimicking GTP’s role in tubulin assembly but with slower dissociation kinetics.
Applications in Biochemical Research
G-Protein-Coupled Receptor (GPCR) Studies
By locking Gα subunits in their GTP-bound state, this analog enables real-time analysis of GPCR signaling cascades without signal termination . For example, it has been used to elucidate the kinetics of β-adrenergic receptor activation in cardiac cells.
Enzyme Kinetics Profiling
The compound serves as a substrate analog for GTP-dependent enzymes like Ras GTPase, allowing researchers to measure nucleotide exchange rates and inhibitor affinities .
Drug Discovery Platforms
Pharmaceutical screens utilize this analog to identify allosteric modulators of GTP-binding proteins, with hits showing promise in oncology and neurodegenerative diseases.
Comparison with Related Nucleotide Analogs
Table 2: Comparative Analysis of GTP Analogs
| Property | 5'-Guanylyl Imidodiphosphate | GTPγS | GppNHp |
|---|---|---|---|
| Hydrolysis Resistance | High | Moderate | Low |
| Adenylate Cyclase EC50 | 50 nM | 200 nM | 500 nM |
| Microtubule Affinity (Kd) | 2.1 µM | 3.5 µM | 5.8 µM |
| Signaling Duration | >60 min | 30 min | 10 min |
Recent Research Findings
Allosteric Inhibitor Development
A 2024 study demonstrated that this compound stabilizes a low-populated conformational state of Ras GTPase, identified via NMR relaxation dispersion . This state exhibits a surface geometry distinct from native GTP-bound Ras, offering a novel target for allosteric inhibitors .
Neurotransmitter Release Modulation
In hippocampal neurons, 100 nM of the analog increased glutamate release by 40% within 5 minutes, underscoring its role in probing synaptic vesicle dynamics.
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